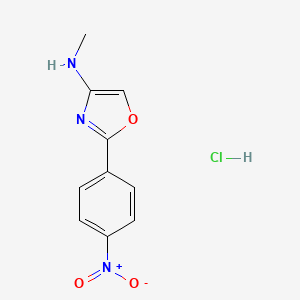
3,4-Pyridinedicarbonitrile, 1,2-dihydro-6-methyl-2-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Pyridinedicarbonitrile, 1,2-dihydro-6-methyl-2-oxo- is a chemical compound with significant importance in various scientific fields It is characterized by its pyridine ring structure with nitrile groups at the 3 and 4 positions, and a 1,2-dihydro-6-methyl-2-oxo- substituent
Méthodes De Préparation
The synthesis of 3,4-Pyridinedicarbonitrile, 1,2-dihydro-6-methyl-2-oxo- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity. Specific details on the reaction conditions and catalysts used can vary depending on the desired scale and application .
Analyse Des Réactions Chimiques
3,4-Pyridinedicarbonitrile, 1,2-dihydro-6-methyl-2-oxo- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often using reagents like hydrogen gas or metal hydrides.
Substitution: The nitrile groups in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3,4-Pyridinedicarbonitrile, 1,2-dihydro-6-methyl-2-oxo- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a potential inhibitor or activator of specific enzymes.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use in drug development.
Industry: It is utilized in the production of various chemical products and materials
Mécanisme D'action
The mechanism by which 3,4-Pyridinedicarbonitrile, 1,2-dihydro-6-methyl-2-oxo- exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to changes in biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
3,4-Pyridinedicarbonitrile, 1,2-dihydro-6-methyl-2-oxo- can be compared with other similar compounds such as:
3-Cyanopyridine: Known for its use in the synthesis of nicotinic acid derivatives.
2,6-Pyridinedicarbonitrile: Utilized in the synthesis of various heterocyclic compounds.
3,4-Dicyanopyridine: Often used in the preparation of complex organic molecules.
The uniqueness of 3,4-Pyridinedicarbonitrile, 1,2-dihydro-6-methyl-2-oxo- lies in its specific substituent pattern and the resulting chemical properties, which make it suitable for a wide range of applications .
Propriétés
Numéro CAS |
100960-56-3 |
|---|---|
Formule moléculaire |
C8H5N3O |
Poids moléculaire |
159.14 g/mol |
Nom IUPAC |
6-methyl-2-oxo-1H-pyridine-3,4-dicarbonitrile |
InChI |
InChI=1S/C8H5N3O/c1-5-2-6(3-9)7(4-10)8(12)11-5/h2H,1H3,(H,11,12) |
Clé InChI |
KUVHAMHPPKQIJZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=O)N1)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















